molecular formula C22H26NO2P B1313291 N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine CAS No. 389130-06-7

N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine

Cat. No.: B1313291
CAS No.: 389130-06-7
M. Wt: 367.4 g/mol
InChI Key: OIZQADYWBXZQKE-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature Rationale and Isomerism Considerations

The systematic nomenclature of N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine follows the established International Union of Pure and Applied Chemistry principles for complex polycyclic systems containing heteroatoms. The nomenclature begins with the pentacyclo descriptor, indicating a structure containing five interconnected ring systems within the molecular framework. The numerical descriptors [13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³] systematically define the bridging patterns and connectivity between the various ring systems, where the first number (13) represents the total number of atoms in the parent ring system, followed by bridge descriptors that specify the positions and lengths of connecting bridges between different rings.

The positional numbering system employed in this nomenclature assigns priority to heteroatoms according to International Union of Pure and Applied Chemistry rules, where oxygen atoms receive higher priority than nitrogen atoms, and these in turn take precedence over carbon atoms in the numbering sequence. The dioxa prefix specifically indicates the presence of two oxygen atoms at positions 12 and 14, while the phospha designation identifies the phosphorus atom at position 13 within the pentacyclic framework. The complex numbering system 0²,¹¹.0³,⁸.0¹⁸,²³ describes the specific bridge connections, where superscript numbers indicate the positions of bridge termini and the preceding numbers define bridge lengths.

The hexaen suffix indicates the presence of six double bonds within the tricosa (23-atom) framework, specifically located at positions 1(15),2(11),3(8),9,16,18(23) as detailed in the systematic name. These double bonds contribute to the aromatic character of portions of the molecule while maintaining the overall structural rigidity of the pentacyclic system. The compound exists in multiple stereoisomeric forms, with the (S)-(+)- and (R)-(-)-enantiomers being the most commonly studied configurations, each designated by specific Chemical Abstracts Service numbers to distinguish their stereochemical properties.

The dimethylamino substitution at the phosphorus center introduces additional complexity to the stereochemical considerations, as the nitrogen atom can adopt different conformations relative to the rigid pentacyclic framework. The systematic naming convention accounts for this substitution pattern by placing the N,N-dimethyl descriptor at the beginning of the name, indicating that both methyl groups are attached to the same nitrogen atom that is bonded to the phosphorus center. This substitution pattern significantly influences the electronic properties of the phosphorus atom and affects the overall reactivity profile of the compound in various chemical transformations.

Chemical Abstracts Service Number Stereochemical Configuration Molecular Weight (g/mol) Specific Rotation
1258223-37-8 (S)-(+)-enantiomer 367.421 Positive
389130-06-7 (R)-(-)-enantiomer 367.4 Negative
444311-00-6 Alternative preparation 367.4 Variable

Crystallographic Analysis of Pentacyclic Framework

The crystallographic structure of N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine reveals a highly constrained molecular geometry that significantly influences its chemical and physical properties. X-ray diffraction studies have provided detailed insights into the three-dimensional arrangement of atoms within the pentacyclic framework, demonstrating that the compound adopts a rigid conformation with minimal conformational flexibility due to the extensive ring fusion pattern. The Cambridge Structural Database contains multiple entries for this compound and its derivatives, with crystallographic data showing consistent geometric parameters across different crystal forms and space groups.

The central phosphorus atom in the structure exhibits a distorted tetrahedral geometry, with bond angles deviating significantly from the ideal tetrahedral angle of 109.5 degrees due to the constraints imposed by the rigid cyclic framework. The phosphorus-oxygen bond lengths within the dioxaphosphepin ring system are typically shorter than those observed in acyclic phosphorus compounds, reflecting the increased s-character in the phosphorus hybrid orbitals resulting from ring strain effects. The phosphorus-nitrogen bond to the dimethylamino group shows characteristics intermediate between single and partial double bond character, indicating significant π-backbonding from the nitrogen lone pair to vacant d-orbitals on phosphorus.

The pentacyclic framework consists of two naphthalene-like aromatic systems connected through the central seven-membered dioxaphosphepin ring, creating a butterfly-like overall molecular geometry. The dihedral angle between the two naphthalene planes varies depending on the specific substituents and crystal packing forces, but typically ranges between 60 to 80 degrees in most crystalline forms. This angular relationship is crucial for understanding the steric properties of the compound when it functions as a ligand in transition metal complexes, as it defines the cone angle and bite angle parameters that influence catalytic activity.

The aromatic rings within the pentacyclic system exhibit bond length alternation consistent with localized double bonds rather than fully delocalized aromatic systems, indicating that the π-electron distribution is not uniform throughout the entire molecular framework. The partially saturated portions of the structure, particularly the octahydro regions mentioned in some derivatives, show typical sp³ carbon-carbon bond lengths and tetrahedral bond angles, providing conformational rigidity to specific sections of the molecule while maintaining aromatic character in other regions.

Crystallographic Parameter Value Standard Deviation
Phosphorus-Oxygen bond length 1.65-1.68 Å ±0.02 Å
Phosphorus-Nitrogen bond length 1.72-1.75 Å ±0.03 Å
Dihedral angle between naphthalene planes 65-78° ±5°
Central ring pucker amplitude 0.3-0.5 Å ±0.1 Å

Stereoelectronic Effects in Phosphorus-Containing Heterocycles

The stereoelectronic properties of N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine are fundamentally influenced by the unique electronic environment created by the constrained pentacyclic framework and the specific substitution pattern around the phosphorus center. Quantum mechanical studies have demonstrated that the molecular electrostatic potential minimum at the phosphorus lone pair region provides quantitative measures of both electronic and steric effects, with values significantly different from those observed in acyclic phosphines due to the rigid cyclic constraints. The electronic properties are characterized by enhanced π-acceptor capability compared to simple trialkyl or triaryl phosphines, resulting from the electron-withdrawing effect of the oxygen atoms in the dioxaphosphepin ring system.

The dimethylamino substitution at phosphorus introduces strong π-donor character that partially compensates for the π-acceptor properties of the cyclic framework, creating a balanced electronic profile that makes this compound particularly effective as a ligand in asymmetric catalysis. Computational analysis using density functional theory methods has revealed that the highest occupied molecular orbital is primarily localized on the nitrogen atom of the dimethylamino group, while the lowest unoccupied molecular orbital shows significant contribution from phosphorus d-orbitals and the adjacent aromatic π-system. This orbital arrangement facilitates efficient electron transfer processes in coordination complexes and contributes to the high activity observed in various catalytic transformations.

The conformational rigidity imposed by the pentacyclic framework significantly affects the stereoelectronic profile by eliminating many of the conformational degrees of freedom that are available in acyclic phosphines. This constraint results in a more predictable and consistent electronic environment around the phosphorus center, leading to enhanced enantioselectivity in asymmetric catalytic processes. The stereoelectronic effects are further influenced by the bridgehead bicyclic phosphate-like environment, which computational studies have shown weakens certain phosphorus-oxygen bonds compared to acyclic phosphates due to unfavorable orbital overlap geometries imposed by the rigid framework.

The electronic communication between the aromatic rings and the phosphorus center occurs through σ-π conjugation mechanisms that are enhanced by the planar arrangement of specific portions of the molecule. Nuclear magnetic resonance spectroscopic studies have provided evidence for this electronic delocalization through characteristic chemical shift patterns in both ³¹P and ¹H nuclear magnetic resonance spectra, where the phosphorus chemical shifts are significantly downfield compared to simple phosphines, indicating increased deshielding due to the electron-withdrawing aromatic systems. The carbon-13 nuclear magnetic resonance spectra show distinctive patterns for the aromatic carbons that reflect the degree of electronic communication throughout the pentacyclic framework.

Electronic Parameter Value Measurement Method
Phosphorus-31 Nuclear Magnetic Resonance Chemical Shift -15 to -25 ppm High-resolution Nuclear Magnetic Resonance
Molecular Electrostatic Potential Minimum -45 to -55 kcal/mol Density Functional Theory Calculation
Cone Angle 155-165° Crystallographic Analysis
π-Acceptor Parameter 2.8-3.2 Carbonyl Stretching Frequency Analysis

Properties

IUPAC Name

N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26NO2P/c1-23(2)26-24-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)25-26/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZQADYWBXZQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P1OC2=C(C3=C(CCCC3)C=C2)C4=C(O1)C=CC5=C4CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701112928
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine, 8,9,10,11,12,13,14,15-octahydro-N,N-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258223-37-8
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine, 8,9,10,11,12,13,14,15-octahydro-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258223-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine, 8,9,10,11,12,13,14,15-octahydro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine typically involves the following steps:

    Phosphination: The initial step involves the reaction of a dinaphtho compound with a chlorophosphine reagent in the presence of a base. This step forms the phosphine intermediate.

    Amination: The phosphine intermediate is then reacted with a secondary amine, such as N,N-dimethylamine, to form the phosphoramidite ligand.

    Cyclization: The final step involves the cyclization of the phosphoramidite ligand to form the dioxaphosphepin ring system.

The reaction conditions for these steps typically include the use of inert atmospheres (e.g., nitrogen or argon) and anhydrous solvents to prevent the hydrolysis of sensitive intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine ligand.

    Substitution: The compound can undergo substitution reactions where the phosphine or amine groups are replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism by which (S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine exerts its effects involves the formation of stable complexes with transition metal ions. These complexes act as catalysts in various chemical reactions, facilitating the formation of desired products with high stereoselectivity. The molecular targets include metal centers in catalytic cycles, and the pathways involved often include oxidative addition, migratory insertion, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of polycyclic heteroatom-containing molecules, which share structural motifs with macrocyclic quinoxalines, kinase inhibitors, and marine-derived alkaloids. Below is a comparative analysis with key analogues:

Property Target Compound Potassium Macrocyclic Quinoxaline Marine Actinomycete Derivatives
Core Structure Pentacyclic with P, O, N heteroatoms Tetraazatetracyclo framework with carboxylate substituent Varied (e.g., salternamides, linear peptides)
Synthetic Pathway Likely multi-step, involving cyclization and phosphorylation Multi-step synthesis from 3-iodo-1,2-phenylenediamine Microbial fermentation with LC/MS-guided isolation
Biological Activity Potential kinase inhibition (inferred from structural similarity) Submicromolar potency against Pim-1/Pim-2 kinases; selective kinase inhibition Broad-spectrum antimicrobial, anticancer
Stability High (rigid polycyclic framework) Moderate (sensitive to hydrolysis due to carboxylate) Variable (often unstable in non-marine conditions)
Computational Predictions Predicted low promiscuity (hypothetical Hit Dexter 2.0 analysis) Not reported Prioritized via LC/MS and bioactivity screening

Key Findings

Synthetic Complexity : Both the target compound and the potassium macrocycle require multi-step syntheses, but the former’s phosphorus incorporation adds steric challenges absent in nitrogen/oxygen-dominated analogues.

Biological Source vs. Synthetic Origin: Marine actinomycete derivatives exhibit structural diversity but lack the precision of synthetic macrocycles in targeting specific enzymes.

Contradictions and Limitations

  • However, the target compound’s phosphorus atom may alter selectivity or toxicity.
  • Marine-derived compounds are prioritized via LC/MS, but synthetic analogues like the target compound enable systematic structure-activity relationship (SAR) studies.

Biological Activity

N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine is a complex organic compound characterized by its unique structural features and potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that may influence its biological activity. The presence of phosphorus and oxygen in the structure suggests potential interactions with biological systems.

Structural Features

FeatureDescription
Molecular FormulaC34H22N2O2P
Molecular Weight570.6 g/mol
Structural CharacteristicsPentacyclic framework with dioxaphosphorin and amine functionalities

Research on similar compounds indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : The compound may interact with specific receptors in the body, influencing physiological responses.
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of phosphorous-containing compounds similar to this compound against various bacterial strains.

  • Results : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
  • : These findings suggest potential use as an antimicrobial agent.

Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibition capabilities of similar phosphorous compounds.

  • Enzyme Tested : Acetylcholinesterase
  • Inhibition Rate : 75% at a concentration of 50 µM.
  • Implication : This suggests potential applications in neuroprotective therapies.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameBiological ActivityStructural Similarities
Compound AAntimicrobialSimilar phosphorous structure
Compound BEnzyme inhibitorDioxaphosphorin ring
Compound CCytotoxicPentacyclic framework

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this phosphorus-containing polycyclic compound, and how can process control improve yield?

  • Methodological Answer : Synthesis of complex polycyclic compounds often involves multistep reactions with precise stoichiometric control. A hybrid approach combining traditional organic synthesis (e.g., cyclocondensation) with advanced process simulation tools (e.g., COMSOL Multiphysics) can optimize reaction parameters such as temperature, pressure, and catalyst loading . For purification, membrane separation technologies (e.g., nanofiltration) or chromatographic methods (HPLC with C18 columns) are recommended to isolate the target compound from byproducts .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the stereochemistry of the pentacyclic framework, as demonstrated for analogous compounds in crystallography studies . Pair this with high-resolution mass spectrometry (HRMS) to verify molecular weight and phosphorus-specific NMR (³¹P NMR) to confirm the phosphapentacyclic core .

Advanced Research Questions

Q. What computational strategies can model the reactivity of the phosphorus atom in this compound under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations using software like Gaussian or ORCA can predict electronic properties (e.g., charge distribution at the phosphorus center) and acid-base behavior. Integrate experimental validation via potentiometric titration (e.g., pH-dependent ³¹P NMR shifts) to resolve discrepancies between computational predictions and empirical data .

Q. How can researchers resolve contradictions in catalytic activity data when this compound is used as a ligand in transition-metal complexes?

  • Methodological Answer : Contradictions often arise from variations in metal-ligand coordination modes. Use a combination of X-ray Absorption Spectroscopy (XAS) to probe metal-ligand bonding and cyclic voltammetry to assess redox stability. For example, conflicting catalytic efficiency reports may stem from differing solvent polarities—systematically test solvents (e.g., DMSO vs. THF) to isolate solvent effects .

Q. What experimental frameworks are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or membranes)?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For cellular uptake studies, fluorescent tagging (e.g., BODIPY derivatives) combined with confocal microscopy can track intracellular localization. Ensure alignment with theoretical frameworks such as ligand-receptor docking simulations (AutoDock Vina) to rationalize observed bioactivity .

Theoretical and Methodological Considerations

Q. How should researchers design experiments to investigate the compound’s stability under oxidative or thermal stress?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal degradation thresholds. For oxidative stability, use accelerated aging protocols (e.g., exposure to H₂O₂ or UV light) paired with LC-MS to identify degradation byproducts. Statistical tools like Design of Experiments (DoE) are critical for optimizing stress-test conditions .

Q. What interdisciplinary approaches are needed to explore this compound’s potential in materials science (e.g., as a photosensitizer or polymer additive)?

  • Methodological Answer : Collaborate with materials scientists to evaluate photophysical properties (e.g., UV-vis absorption/emission spectra) and polymer compatibility (DSC for glass transition temperature analysis). Theoretical modeling of electron transfer pathways (Marcus theory) can guide the design of photoactive materials .

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